
2-Bromo-3,6-difluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,6-difluorotoluene, also known as 1-bromo-3,4-difluoro-2-methylbenzene, is a chemical compound with the molecular formula C7H5BrF2 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, difluoro, and methyl substituents . The InChI code for this compound is 1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . Its molecular weight is 207.02 .Scientific Research Applications
Electronic State Spectroscopy and Atmospheric Chemistry
2-Bromo-3,6-difluorotoluene has been involved in comprehensive investigations on the electronic state spectroscopies of difluorotoluenes. For instance, studies have been conducted on isolated 2,4- and 2,6-difluorotoluene in the gas phase using high-resolution vacuum ultraviolet photoabsorption measurements. These studies provide insights into valence transitions and Rydberg transitions of the difluorotoluene molecules. Furthermore, the absolute photoabsorption cross sections of these compounds have implications for understanding their photolysis lifetimes in the Earth's atmosphere (Barbosa et al., 2016).
Nucleic Acid Research and Polymerase Interactions
2,4-Difluorotoluene, a molecular analogue of this compound, has been a significant probe in studying nucleic acid recognition and interactions with polymerases. It has been used to explore the role of hydrogen bonding in these processes, especially in the context of peptide nucleic acids designed for recognizing double helical RNA structures (Kumar & Rozners, 2021).
Chemical Synthesis and Drug Discovery
In the realm of chemical synthesis and drug discovery, this compound-related compounds have been used for Pd-catalyzed gem-difluoroallylation of organoborons. This process is noted for its high efficiency and regioselectivity, providing a practical application in drug discovery and development due to its low catalyst loading, broad substrate scope, and excellent functional group compatibility (Min et al., 2014).
Molecular Structure and Internal Rotation Studies
Studies on halogenated toluenes, closely related to this compound, have focused on their molecular structure and internal rotation dynamics. For example, the rotational spectrum of 2,3-difluorotoluene has been studied to determine the potential barrier hindering the internal rotation of the methyl group. Such studies contribute valuable information about molecular dynamics and structural characteristics (Nair et al., 2018).
Safety and Hazards
2-Bromo-3,6-difluorotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
2-bromo-1,4-difluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHSKQLPLMAVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208074-75-2 |
Source


|
| Record name | 2-Bromo-3,6-difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579227.png)
![2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2579228.png)
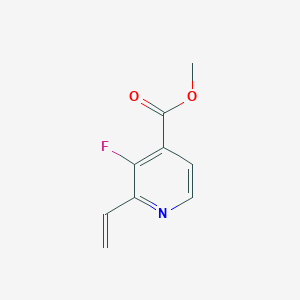


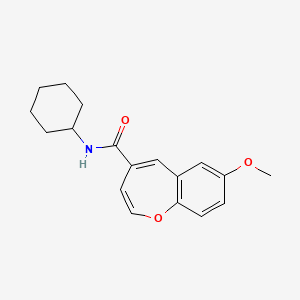
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B2579235.png)
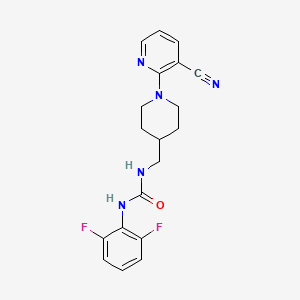
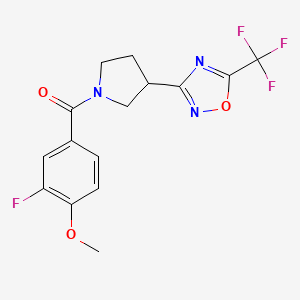
![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]but-2-ynamide](/img/structure/B2579240.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)
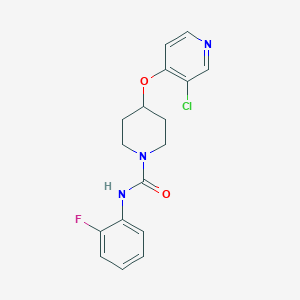
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)